molecular formula C4H10O2 B165179 1,1-Dimethoxyethane CAS No. 534-15-6

1,1-Dimethoxyethane

Cat. No. B165179
Key on ui cas rn: 534-15-6
M. Wt: 90.12 g/mol
InChI Key: SPEUIVXLLWOEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612114B2

Procedure details

and L represents a single bond) can be prepared by taking the above compound (4a; wherein X1′ represents a halogen atom, preferably a bromine atom or an iodine atom) as the starting material, converting it into a vinyl derivative (4a; wherein X1′ represents CH2═CH—) by Stille coupling reaction well known to those skilled in the art, carrying out a 1,3-dipolar addition according to the description in K. Achiwa et al., Chem. Pharm. Bull. (1985, Vol. 33, No. 7, p. 2762-2766) to form a N-benzylpyrrolidine ring, and then carrying out the N-benzyl group elimination. The above 1,3-dipolar addition is well known to those skilled in the art, wherein the reaction is carried out in an inert solvent such as dichloromethane, at room temperature, using at least 1 equivalent of commercially available N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine with respect to the starting material vinyl derivative (4a), with the addition of an acid catalyst, most preferably trifluoroacetic acid, and 1,3-dipolar cycloaddition occurs between azothinylide generated in the reaction system under the acidic conditions and vinyl group of the compound (4a), to form the corresponding pyrrolidine ring. As having an electron-attracting functional group on the aromatic ring that is to be bonded to the vinyl group is advantageous for cyclization due to frontier orbital energy reasons necessary for cyclization, as taught in E. Laborde, Tetrahedron Lett., 1992, Vol. 33, No. 44, p. 6607-6610, it is convenient for the present reaction to accomplish the desired reaction when the compound (4a) has nitro group at the o-position of the vinyl group, specifically as will be described in the following Preparation Example 103. The N-benzyl group elimination can be carried out by the reaction well known to those skilled in the art, and examples include catalytic hydrogenation and the like using a noble metal catalyst such as nickel, palladium or platinum; however, to prevent the nitro group from being reduced, it is preferable to use a effective dealkylation agent (preferably 1-chloroethyl chloroformate (ACE-Cl)) that is a tertiary amine, as described in R. A. Olofson et al., J. Org. Chem., 1984, Vol. 49, No. 11, p. 2081-2082. The reaction temperature should be a temperature that is sufficient to complete the 1-chloroethoxycarbonylation that occurs concomitantly with dealkylation, and preferably from 60° C. to 150° C. The solvent used in the present reaction varies depending on the starting material, the reagent and the like, and examples of the preferred solvent include a halogen solvent such as dichloromethane, chloroform or 1,2-dichloroethane, a hydrocarbon solvent such as benzene or toluene, and more preferably 1,2-dichloroethane or toluene. Since 1-chloroethoxycarbonyl group decomposes to produce acetaldehyde dimethylacetal and carbon dioxide by adding methanol and heating (preferably 60° C. to 150° C.), the desired debenzylation can be achieved. When water solubility of the pyrrolidine compound (4b) is high and purification/isolation by extraction operation is difficult, the desired pyrrolidine compound (4b) with high purity is obtained by N-tert-butoxycarbonyl (Boc)-derivatization (refer to the following Preparation Example 19) of the crude product by the method well known to those skilled in the art and purification by the well known column chromatography, and then carrying out the Boc-removal which is well known to those skilled in the art, with an acidic solvent, preferably trifluoroacetic acid (refer to the following Example 215), specifically as will be described in the following Preparation Example 104. [Preparation of Compound (15)]
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
[Compound]
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Identifiers

REACTION_CXSMILES
ClCCl.FC(F)(F)[C:6]([OH:8])=[O:7].Cl[C:12]([O:14][CH:15](Cl)[CH3:16])=O.C(Cl)(Cl)Cl>[Ni].[Pd].[Pt].C1(C)C=CC=CC=1.ClCCCl.C1C=CC=CC=1>[CH3:12][O:14][CH:15]([O:7][CH3:6])[CH3:16].[C:6](=[O:8])=[O:7]

Inputs

Step One
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Four
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
halogen
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eleven
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step 17
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step 18
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step 21
Name
N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step 24
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
by Stille coupling reaction
ADDITION
Type
ADDITION
Details
a 1,3-dipolar addition
CUSTOM
Type
CUSTOM
Details
2762-2766) to form a N-benzylpyrrolidine ring
ADDITION
Type
ADDITION
Details
The above 1,3-dipolar addition
CUSTOM
Type
CUSTOM
Details
to form the corresponding pyrrolidine ring
CUSTOM
Type
CUSTOM
Details
6607-6610, it is convenient for the present reaction
CUSTOM
Type
CUSTOM
Details
specifically as will be described in the following Preparation Example 103
CUSTOM
Type
CUSTOM
Details
The N-benzyl group elimination can be carried out by the reaction
CUSTOM
Type
CUSTOM
Details
preferably from 60° C. to 150° C
CUSTOM
Type
CUSTOM
Details
The solvent used in the present reaction varies

Outcomes

Product
Name
Type
product
Smiles
COC(C)OC
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07612114B2

Procedure details

and L represents a single bond) can be prepared by taking the above compound (4a; wherein X1′ represents a halogen atom, preferably a bromine atom or an iodine atom) as the starting material, converting it into a vinyl derivative (4a; wherein X1′ represents CH2═CH—) by Stille coupling reaction well known to those skilled in the art, carrying out a 1,3-dipolar addition according to the description in K. Achiwa et al., Chem. Pharm. Bull. (1985, Vol. 33, No. 7, p. 2762-2766) to form a N-benzylpyrrolidine ring, and then carrying out the N-benzyl group elimination. The above 1,3-dipolar addition is well known to those skilled in the art, wherein the reaction is carried out in an inert solvent such as dichloromethane, at room temperature, using at least 1 equivalent of commercially available N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine with respect to the starting material vinyl derivative (4a), with the addition of an acid catalyst, most preferably trifluoroacetic acid, and 1,3-dipolar cycloaddition occurs between azothinylide generated in the reaction system under the acidic conditions and vinyl group of the compound (4a), to form the corresponding pyrrolidine ring. As having an electron-attracting functional group on the aromatic ring that is to be bonded to the vinyl group is advantageous for cyclization due to frontier orbital energy reasons necessary for cyclization, as taught in E. Laborde, Tetrahedron Lett., 1992, Vol. 33, No. 44, p. 6607-6610, it is convenient for the present reaction to accomplish the desired reaction when the compound (4a) has nitro group at the o-position of the vinyl group, specifically as will be described in the following Preparation Example 103. The N-benzyl group elimination can be carried out by the reaction well known to those skilled in the art, and examples include catalytic hydrogenation and the like using a noble metal catalyst such as nickel, palladium or platinum; however, to prevent the nitro group from being reduced, it is preferable to use a effective dealkylation agent (preferably 1-chloroethyl chloroformate (ACE-Cl)) that is a tertiary amine, as described in R. A. Olofson et al., J. Org. Chem., 1984, Vol. 49, No. 11, p. 2081-2082. The reaction temperature should be a temperature that is sufficient to complete the 1-chloroethoxycarbonylation that occurs concomitantly with dealkylation, and preferably from 60° C. to 150° C. The solvent used in the present reaction varies depending on the starting material, the reagent and the like, and examples of the preferred solvent include a halogen solvent such as dichloromethane, chloroform or 1,2-dichloroethane, a hydrocarbon solvent such as benzene or toluene, and more preferably 1,2-dichloroethane or toluene. Since 1-chloroethoxycarbonyl group decomposes to produce acetaldehyde dimethylacetal and carbon dioxide by adding methanol and heating (preferably 60° C. to 150° C.), the desired debenzylation can be achieved. When water solubility of the pyrrolidine compound (4b) is high and purification/isolation by extraction operation is difficult, the desired pyrrolidine compound (4b) with high purity is obtained by N-tert-butoxycarbonyl (Boc)-derivatization (refer to the following Preparation Example 19) of the crude product by the method well known to those skilled in the art and purification by the well known column chromatography, and then carrying out the Boc-removal which is well known to those skilled in the art, with an acidic solvent, preferably trifluoroacetic acid (refer to the following Example 215), specifically as will be described in the following Preparation Example 104. [Preparation of Compound (15)]
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
[Compound]
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Identifiers

REACTION_CXSMILES
ClCCl.FC(F)(F)[C:6]([OH:8])=[O:7].Cl[C:12]([O:14][CH:15](Cl)[CH3:16])=O.C(Cl)(Cl)Cl>[Ni].[Pd].[Pt].C1(C)C=CC=CC=1.ClCCCl.C1C=CC=CC=1>[CH3:12][O:14][CH:15]([O:7][CH3:6])[CH3:16].[C:6](=[O:8])=[O:7]

Inputs

Step One
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Four
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
halogen
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eleven
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step 17
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step 18
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step 21
Name
N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step 24
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
by Stille coupling reaction
ADDITION
Type
ADDITION
Details
a 1,3-dipolar addition
CUSTOM
Type
CUSTOM
Details
2762-2766) to form a N-benzylpyrrolidine ring
ADDITION
Type
ADDITION
Details
The above 1,3-dipolar addition
CUSTOM
Type
CUSTOM
Details
to form the corresponding pyrrolidine ring
CUSTOM
Type
CUSTOM
Details
6607-6610, it is convenient for the present reaction
CUSTOM
Type
CUSTOM
Details
specifically as will be described in the following Preparation Example 103
CUSTOM
Type
CUSTOM
Details
The N-benzyl group elimination can be carried out by the reaction
CUSTOM
Type
CUSTOM
Details
preferably from 60° C. to 150° C
CUSTOM
Type
CUSTOM
Details
The solvent used in the present reaction varies

Outcomes

Product
Name
Type
product
Smiles
COC(C)OC
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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